AT7519

Vue d'ensemble

Description

AT-7519 est un inhibiteur de petites molécules des kinases dépendantes des cyclines (CDK), qui jouent un rôle crucial dans la régulation du cycle cellulaire. Ce composé a montré un potentiel significatif dans le traitement de divers cancers en induisant l'arrêt du cycle cellulaire et l'apoptose dans les cellules tumorales .

Mécanisme D'action

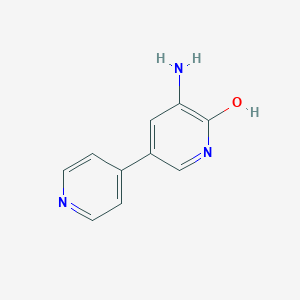

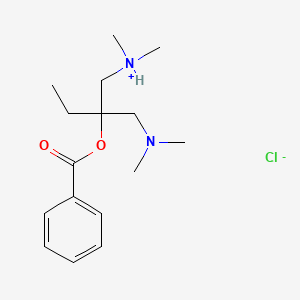

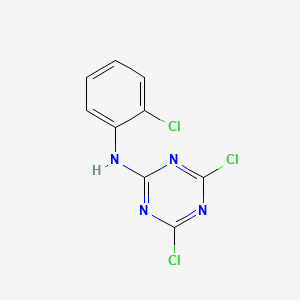

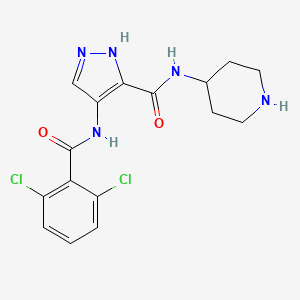

AT7519, also known as 4-(2,6-dichlorobenzamido)-N-(piperidin-4-yl)-1H-pyrazole-3-carboxamide, is a potent inhibitor of several Cyclin Dependent Kinases (CDKs) and is currently in early phase clinical development .

Target of Action

This compound is a selective inhibitor of certain Cyclin Dependent Kinases (CDKs), including CDK1 and CDK2 . These kinases play a central role in eukaryotic cell growth, division, and death .

Mode of Action

This compound interacts with its targets (CDKs) leading to tumor regression . It inhibits the activity of CDKs, which results in cell cycle arrest followed by apoptosis in human tumor cells .

Biochemical Pathways

This compound affects the IL-6/STAT3 signaling pathway . It inhibits this pathway, leading to cell cycle arrest and induction of apoptosis . This suggests that STAT3 plays a significant role in the action of CDK inhibitors .

Pharmacokinetics

A study has shown that there was an apparent dose-proportional increase in this compound exposure . More detailed pharmacokinetic studies are needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

This compound shows potent antiproliferative activity in a panel of human tumor cell lines . It causes cell cycle arrest followed by apoptosis in human tumor cells . Furthermore, it has been shown to reduce the levels of anti-apoptotic proteins such as Mcl-1 .

Analyse Biochimique

Biochemical Properties

AT7519 has been shown to interact with several cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK4, CDK5, and CDK9 . It inhibits these enzymes, leading to tumor regression . The nature of these interactions involves the binding of this compound to the active sites of these enzymes, thereby inhibiting their activity .

Cellular Effects

This compound has potent antiproliferative activity in a panel of human tumor cell lines . It causes cell cycle arrest followed by apoptosis in human tumor cells . Furthermore, this compound has been shown to inhibit tumor growth in human tumor xenograft models .

Molecular Mechanism

The mechanism of action of this compound is consistent with the inhibition of CDK1 and CDK2 in solid tumor cell lines . It also inhibits the phosphorylation of RNA polymerase II, a substrate of CDK7 and CDK9, leading to decreased RNA synthesis .

Temporal Effects in Laboratory Settings

This compound has shown to induce apoptosis at concentrations of 100 to 700 nmol/L . Short-term treatments (4-6 hours) resulted in inhibition of phosphorylation of the transcriptional marker RNA polymerase II and downregulation of the antiapoptotic protein Mcl-1 .

Dosage Effects in Animal Models

Tumor regression was observed following twice daily dosing of this compound in the HCT116 and HT29 colon cancer xenograft models . These biological effects are linked to the inhibition of CDKs in vivo and that this compound induces tumor cell apoptosis in these xenograft models .

Transport and Distribution

Given its molecular mechanism, it is likely that it is transported into cells where it can interact with its target enzymes .

Subcellular Localization

Given its mechanism of action, it is likely that it localizes to the nucleus where it can interact with its target enzymes .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

AT-7519 est synthétisé en utilisant une approche de chimie médicinale basée sur des fragments. Les étapes clés impliquent la formation d'un cycle pyrazole et la fonctionnalisation subséquente pour introduire les groupes dichlorobenzoyle et pipéridinyl. Les conditions de réaction impliquent généralement l'utilisation de solvants organiques et de catalyseurs pour faciliter la formation du produit souhaité .

Méthodes de production industrielle

La production industrielle d'AT-7519 implique la mise à l'échelle de la voie de synthèse utilisée en laboratoire. Cela comprend l'optimisation des conditions de réaction pour assurer un rendement élevé et une pureté du produit final. Le processus peut impliquer plusieurs étapes de purification, telles que la recristallisation et la chromatographie, pour obtenir la qualité souhaitée .

Analyse Des Réactions Chimiques

Types de réactions

AT-7519 subit diverses réactions chimiques, notamment :

Oxydation : AT-7519 peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels sur la molécule.

Substitution : Les réactions de substitution peuvent introduire différents substituants sur le cycle pyrazole ou le groupe pipéridinyl.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure d'aluminium et de lithium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent l'utilisation d'agents halogénants et de nucléophiles.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés hydroxylés, tandis que les réactions de substitution peuvent produire divers composés pyrazoles substitués .

Applications de la recherche scientifique

AT-7519 a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé outil pour étudier l'inhibition des kinases dépendantes des cyclines.

Biologie : Étudié pour ses effets sur la régulation du cycle cellulaire et l'apoptose dans diverses lignées cellulaires.

Médecine : Exploré comme un agent thérapeutique potentiel pour le traitement des cancers, y compris la leucémie et les tumeurs solides.

Industrie : Utilisé dans le développement de nouveaux inhibiteurs de CDK et d'autres composés connexes.

Mécanisme d'action

AT-7519 exerce ses effets en inhibant sélectivement les kinases dépendantes des cyclines, en particulier CDK1, CDK2, CDK4, CDK5 et CDK9. Cette inhibition conduit à la perturbation de la progression du cycle cellulaire, entraînant un arrêt du cycle cellulaire et une apoptose. Le composé affecte également la régulation transcriptionnelle en inhibant la phosphorylation de l'ARN polymérase II, conduisant à la régulation négative des protéines anti-apoptotiques telles que Mcl-1 .

Applications De Recherche Scientifique

AT-7519 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the inhibition of cyclin-dependent kinases.

Biology: Investigated for its effects on cell cycle regulation and apoptosis in various cell lines.

Medicine: Explored as a potential therapeutic agent for the treatment of cancers, including leukemia and solid tumors.

Industry: Utilized in the development of new CDK inhibitors and other related compounds.

Comparaison Avec Des Composés Similaires

Composés similaires

Flavopiridol : Un autre inhibiteur de CDK avec un spectre d'activité plus large.

Roscovitine : Un inhibiteur sélectif de CDK2, CDK7 et CDK9.

Palbociclib : Un inhibiteur sélectif de CDK4 et CDK6.

Unicité d'AT-7519

AT-7519 est unique en sa capacité à inhiber sélectivement plusieurs CDK, notamment CDK1, CDK2, CDK4, CDK5 et CDK9. Ce large spectre d'activité en fait un puissant inhibiteur de la progression du cycle cellulaire et de la régulation transcriptionnelle, conduisant à son efficacité dans l'induction de l'apoptose dans diverses lignées de cellules cancéreuses .

Propriétés

IUPAC Name |

4-[(2,6-dichlorobenzoyl)amino]-N-piperidin-4-yl-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17Cl2N5O2/c17-10-2-1-3-11(18)13(10)15(24)22-12-8-20-23-14(12)16(25)21-9-4-6-19-7-5-9/h1-3,8-9,19H,4-7H2,(H,20,23)(H,21,25)(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVPNQJVDAFNBDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC(=O)C2=C(C=NN2)NC(=O)C3=C(C=CC=C3Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17Cl2N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30233420 | |

| Record name | AT-7519 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30233420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

AT7519 is a selective inhibitor of certain Cyclin Dependent Kinases (CDKs) leading to tumour regression. | |

| Record name | AT-7519 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08142 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

844442-38-2 | |

| Record name | 4-[(2,6-Dichlorobenzoyl)amino]-N-4-piperidinyl-1H-pyrazole-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=844442-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AT-7519 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0844442382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AT-7519 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08142 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AT-7519 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30233420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AT-7519 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X1BF92PW9T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: AT7519 is a potent inhibitor of several cyclin-dependent kinases (CDKs), primarily targeting CDK1, CDK2, and CDK9. [, , , , , , , , , ] It binds to the ATP-binding site of these kinases, preventing their activation and subsequent phosphorylation of downstream substrates. [, ] This inhibition leads to a cascade of effects, including:

- Cell Cycle Arrest: By inhibiting CDK1 and CDK2, this compound disrupts the cell cycle progression at the G1 and G2/M phases, preventing uncontrolled cell division. [, ]

- Transcriptional Inhibition: CDK9 is crucial for RNA polymerase II-mediated transcription. This compound's inhibitory action on CDK9 leads to decreased phosphorylation of RNA polymerase II and a reduction in the expression of short half-life transcripts, many of which encode for proteins involved in cell survival and proliferation. [, , , , , , ]

- Apoptosis Induction: The combined effect of cell cycle arrest and transcriptional inhibition ultimately leads to apoptosis (programmed cell death) in various cancer cell lines. This is mediated by the downregulation of anti-apoptotic proteins like Mcl-1 and upregulation of pro-apoptotic proteins like Bim. [, , , , , ]

ANone: Unfortunately, the provided research papers do not include specific spectroscopic data for this compound. For detailed structural characterization, including spectroscopic data, it is recommended to refer to the compound's chemical datasheet or contact the manufacturer directly.

ANone: The provided research papers primarily focus on the biological activity and pharmacological properties of this compound. Information regarding its material compatibility and stability under various conditions is not discussed and would require further investigation.

ANone: this compound is a small molecule inhibitor and does not exhibit catalytic properties. Its primary mechanism of action revolves around inhibiting the enzymatic activity of specific kinases rather than catalyzing chemical reactions.

A: Yes, computational chemistry and modeling techniques, particularly fragment-based X-ray crystallography and structure-based drug design, played a crucial role in the identification and development of this compound. [] These techniques allowed researchers to visualize the interaction of this compound with the ATP-binding site of CDK2 and optimize its structure for enhanced binding affinity and selectivity.

A: The SAR of this compound and its analogs is discussed in several papers. [, , ] Modifications to the core structure, particularly the aminopyrazole core and the linker regions, have been explored to optimize its potency, selectivity, and pharmacological properties. For instance:

- The position of the triazole within the linker region of this compound-based CDK9 degraders was found to impact solubility and lipophilicity. []

- Analog 2 of this compound exhibited high potency and selectivity for CDKL5/GSK3 while analog 4 maintained potent and selective inhibition of GSK3α/β but lacked CDKL5 affinity, highlighting the impact of subtle structural changes on target selectivity. []

A: While the provided research papers do not delve into the specifics of this compound formulation, they highlight its successful administration in preclinical and clinical settings, suggesting the existence of stable formulations. [, , , , , , , ] Further research and publications might offer more detailed information regarding its stability under various conditions and formulation strategies.

ANone: The provided research papers focus on the scientific and clinical aspects of this compound. Specific information regarding SHE regulations and compliance is not discussed. Adherence to relevant SHE regulations and guidelines is essential during the development, manufacturing, and handling of any pharmaceutical compound, including this compound.

ANone: Several studies have investigated the PK/PD profile of this compound:

- Absorption and Distribution: this compound exhibits a linear PK profile, suggesting predictable exposure at increasing doses. []

- Pharmacodynamics: Studies demonstrate that this compound effectively inhibits CDK activity in vivo, leading to downstream effects like reduced phosphorylation of CDK substrates (e.g., RNA polymerase II, retinoblastoma protein) and induction of apoptosis in tumor models. [, , , , , ]

ANone: this compound has demonstrated promising anticancer activity in both preclinical and clinical settings:

- In vitro: this compound potently inhibits the proliferation of various cancer cell lines, including those derived from multiple myeloma, chronic lymphocytic leukemia, ovarian cancer, and pancreatic cancer. [, , , , , , , , , , , ]

- In vivo: In xenograft mouse models, this compound effectively suppresses tumor growth and improves survival rates. [, , , , , , ] This efficacy is observed across various cancer types, including multiple myeloma, chronic lymphocytic leukemia, and ovarian cancer.

- Clinical Trials: this compound has been evaluated in Phase I and Phase II clinical trials for various cancers, including multiple myeloma and chronic lymphocytic leukemia. [, , , , ] While it demonstrated a manageable safety profile and some evidence of antitumor activity, further clinical development is needed to fully elucidate its therapeutic potential.

- Compensatory Pathways: Studies suggest that compensatory activation of certain signaling pathways, such as the PI3K/Akt/mTOR pathway and c-Myc, might contribute to reduced sensitivity to this compound. [, , , ]

ANone: this compound has been evaluated for its safety profile in preclinical and clinical studies:

- Preclinical: this compound demonstrated a favorable safety profile in animal models, with minimal toxicity observed at effective doses. [, , ]

ANone: The provided research papers primarily focus on the systemic administration of this compound. Specific drug delivery and targeting strategies are not discussed, representing an area for potential future research and development.

ANone: While specific predictive biomarkers for this compound are not extensively discussed in the provided research, some potential candidates emerge:

- CDK Expression and Activity: Tumors with high CDK expression or activity might be more susceptible to this compound treatment. [, , , , , , , , , , , ]

- Phosphorylation Status of CDK Substrates: Monitoring the phosphorylation status of key CDK substrates, such as RNA polymerase II, retinoblastoma protein, and nucleophosmin, could provide insights into target engagement and treatment response. [, ]

- Expression of Anti-Apoptotic Proteins: Baseline levels of anti-apoptotic proteins like Mcl-1 could potentially correlate with sensitivity to this compound, as its downregulation is associated with apoptosis induction. [, , , ]

ANone: Various analytical methods have been employed to characterize and quantify this compound, including:

- Western Blotting: Used to assess the expression and phosphorylation levels of CDK target proteins, providing insights into the downstream effects of this compound. [, , , , , , , , , , , , ]

- Flow Cytometry: Utilized for cell cycle analysis, apoptosis detection, and immunophenotyping. [, , , , , , , , , , , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.